molecular formula C19H22FN5O3S B2809089 Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 851810-52-1

Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2809089
CAS No.: 851810-52-1
M. Wt: 419.48
InChI Key: ZPXPIGGHZXAXRO-UHFFFAOYSA-N
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Description

Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 3-fluorophenyl group, a hydroxy group at position 6, and a methyl group at position 2. This structural architecture suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated aromatic systems and heterocycles play critical roles. The compound’s design leverages the bioisosteric properties of fluorine and the piperazine moiety, which are common in pharmaceuticals for optimizing pharmacokinetics and target affinity .

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-3-28-19(27)24-9-7-23(8-10-24)15(13-5-4-6-14(20)11-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-6,11,15,26H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPIGGHZXAXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the thiazolotriazole core: This step involves the cyclization of appropriate precursors to form the thiazolotriazole ring system.

    Introduction of the fluorophenyl group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the thiazolotriazole core.

    Attachment of the piperazine carboxylate group: This step involves the reaction of the intermediate with piperazine and ethyl chloroformate to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group or the thiazolotriazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the thiazolotriazole ring system may play a crucial role in binding to the target, while the piperazine carboxylate group may enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives share key pharmacophoric elements but differ in substituents, heterocyclic systems, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Structural and Functional Group Comparisons

Compound Key Features Molecular Formula CAS/ID Key Differences
Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (Target) Thiazolo[3,2-b][1,2,4]triazole core; 6-hydroxy, 2-methyl, 3-fluorophenyl, ethyl carboxylate-piperazine C₂₂H₂₂FN₅O₃S Not specified Reference compound for comparison.
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Ethyl substituent at thiazolo position 2 instead of methyl. C₂₃H₂₄FN₅O₃S 898367-02-7 Increased lipophilicity due to ethyl group; potential altered metabolic stability.
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Chlorophenyl instead of fluorophenyl; triazolo-pyrimidine core instead of thiazolo-triazole. C₂₁H₂₂ClN₅O₂ CCG-149909 Reduced electronegativity (Cl vs. F); altered binding affinity.
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate Simpler thiazole ring (non-fused) with fluorophenyl and piperazine-carboxylate. C₁₆H₁₈FN₃O₂S 887267-69-8 Less steric hindrance; potential for higher solubility.
Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate Tetrafluoroethoxy-benzoyl group instead of thiazolo-triazole-fluorophenyl. C₁₆H₁₈F₄N₂O₄ 497061-02-6 Enhanced electron-withdrawing effects; possible CNS activity.

Physicochemical Properties

  • Lipophilicity (logP): Target compound: Estimated logP ~2.5 (moderate lipophilicity due to hydroxy group). Ethyl-substituted analog (CAS 898367-02-7): Higher logP (~3.0) due to ethyl group . Thiazole derivative (CAS 887267-69-8): Lower logP (~1.8) from non-fused thiazole .
  • Molecular Weight:
    • Target: ~467.5 g/mol.
    • Triazolo-pyrimidine analog (CCG-149909): ~423.9 g/mol .

Inferred Bioactivity

  • Target Compound: The hydroxy group may enhance hydrogen bonding with biological targets (e.g., enzymes like 14α-demethylase in fungi) .
  • Ethyl-substituted Analog (CAS 898367-02-7): Increased lipophilicity could improve membrane permeability but reduce solubility .
  • Thiazole Derivative (CAS 887267-69-8): Simpler structure may limit target specificity but improve metabolic stability .

Biological Activity

Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential pharmaceutical applications. Its unique structural features suggest various biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O3SC_{19}H_{22}FN_{5}O_{3}S with a molecular weight of approximately 399.48 g/mol. The compound features a piperazine ring linked to a thiazole and triazole moiety, which are known to interact with various biological targets.

Research indicates that this compound may act as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory processes. The inhibition of this inflammasome can lead to decreased production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated significant anti-inflammatory properties. The presence of the thiazole and triazole groups in this compound suggests it may modulate inflammatory pathways effectively. Research into related compounds has shown their ability to reduce inflammation in various models of disease.

Antimicrobial Properties

The structural characteristics of this compound also indicate potential antimicrobial activity. Similar thiazole and triazole derivatives have been documented to exhibit antibacterial and antifungal properties. These activities may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

Anticancer Potential

There is growing interest in the anticancer properties of compounds containing thiazole and triazole moieties. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of thiazolo-triazole scaffolds followed by coupling with fluorophenyl and piperazine derivatives. Critical steps include:

  • Mannich-type reactions to link the thiazolo-triazole core to the piperazine ring .
  • Nucleophilic substitution for introducing the 3-fluorophenyl group .
  • Optimization of reaction conditions : Solvents (e.g., DMF, ethanol), catalysts (e.g., triethylamine), and temperature control (70–80°C) are vital for yield and purity . Characterization via NMR spectroscopy and mass spectrometry is essential to confirm structural integrity .

Q. How is the compound’s structure validated in early-stage research?

Structural validation requires:

  • 1H/13C NMR : To confirm the presence of the piperazine ring (δ 2.5–3.5 ppm), thiazole protons (δ 6.5–7.5 ppm), and fluorophenyl groups .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., ~459–475 g/mol) .
  • X-ray crystallography (if feasible): For bond-length and angle analysis in crystalline form .

Q. What in vitro assays are used for preliminary biological screening?

Common assays include:

  • NLRP3 inflammasome inhibition : Measure IL-1β secretion in macrophage cell lines (e.g., THP-1) to assess anti-inflammatory potential .
  • Kinase inhibition assays : Test against targets like EGFR or MAPK using fluorescence-based protocols .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish safety margins .

Advanced Research Questions

Q. How can synthetic yields be improved without compromising purity?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts enhance coupling efficiency .
  • Purification optimization : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Batch-to-batch consistency checks : Compare HPLC purity (>95%) and biological activity across synthesized batches .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • Rodent models : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS/MS .
  • Metabolite identification : Use liver microsomes and UPLC-QTOF to detect hydroxylation or glucuronidation .
  • Blood-brain barrier penetration : Assess brain/plasma ratio in mice after intravenous dosing .

Q. How can computational modeling guide structural optimization?

  • Molecular docking : Use AutoDock Vina to predict binding to NLRP3 (PDB: 6NPY) or kinase domains .
  • QSAR analysis : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with bioactivity .
  • MD simulations : Analyze piperazine ring flexibility and its impact on target engagement .

Q. What strategies address poor solubility in pharmacological formulations?

  • Salt formation : Use hydrochloride or citrate salts to enhance aqueous solubility .
  • Nanoemulsions : Encapsulate in PEGylated liposomes for sustained release .
  • Co-solvent systems : Test DMSO/PBS mixtures for in vitro assays .

Q. How to evaluate the compound’s stability under physiological conditions?

  • pH stability profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
  • Light sensitivity tests : Expose to UV-Vis light and track photodegradation products .

Q. What comparative analyses are critical for SAR studies?

  • Analog synthesis : Replace the 3-fluorophenyl group with chloro or methoxy variants .
  • Bioisosteric replacements : Substitute thiazolo-triazole with pyrazolo-triazole cores .
  • Activity cliffs : Identify structural changes causing abrupt potency drops (e.g., piperazine vs. morpholine) .

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